Product packaging for 3-Hydroxy-1-oxaspiro[4.5]decan-2-one(Cat. No.:CAS No. 274913-93-8)

3-Hydroxy-1-oxaspiro[4.5]decan-2-one

Cat. No.: B8646099
CAS No.: 274913-93-8
M. Wt: 170.21 g/mol
InChI Key: RBFSTRXQTCMDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a functionalized spirocyclic lactone of interest in chemical and pharmaceutical research. The 1-oxaspiro[4.5]decan-2-one scaffold is a recognized structural motif in organic synthesis. For instance, this core structure is utilized as a key intermediate in the preparation of more complex bioactive molecules . Spirocyclic compounds sharing this skeleton have been developed as potential therapeutic agents, such as neuropeptide Y5 receptor antagonists for the treatment of disorders like obesity and bulimia . Furthermore, the closely related compound 1-oxaspiro[4.5]decan-2-one is used as a reference standard in analytical method development and quality control during drug synthesis to ensure regulatory compliance . Researchers value this scaffold for its versatility. The spirocyclic lactone structure, including variants like β-methylene-γ-lactone, is also found in natural products and sesquiterpenes with documented biological activity . As a hydroxy-substituted derivative, this compound offers a reactive handle for further chemical modifications, making it a valuable building block for constructing diverse compound libraries for biological screening and structure-activity relationship studies. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B8646099 3-Hydroxy-1-oxaspiro[4.5]decan-2-one CAS No. 274913-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

274913-93-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-hydroxy-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C9H14O3/c10-7-6-9(12-8(7)11)4-2-1-3-5-9/h7,10H,1-6H2

InChI Key

RBFSTRXQTCMDLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C(=O)O2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One and Its Analogues

Construction of the Spirolactone Ring System

The formation of the 1-oxaspiro[4.5]decan-2-one core is a key challenge in the synthesis of these molecules. Both intramolecular and intermolecular strategies have been developed to address this, providing chemists with a versatile toolkit for accessing this complex scaffold.

Intramolecular Cyclization Strategies for Spiro-Ring Formation

Intramolecular reactions, where a single molecule rearranges to form a ring, are powerful methods for constructing cyclic systems with high efficiency. These strategies often rely on the pre-organization of the substrate to favor the desired ring-closing event.

Lewis acid-catalyzed cyclization of hydroxy-functionalized precursors represents a common and effective method for the synthesis of lactones. In the context of 3-hydroxy-1-oxaspiro[4.5]decan-2-one, this would typically involve a hydroxycarboxylic acid or a related derivative. The Lewis acid activates the carboxylic acid moiety, facilitating nucleophilic attack by the hydroxyl group to form the lactone ring. While direct examples for the specific target molecule are not prevalent in the provided literature, the acid-catalyzed ring closure of 2'-hydroxychalcone epoxides to afford 3-hydroxyflavanones serves as a pertinent analogous transformation. sci-hub.box This highlights the general utility of acid catalysis in promoting the formation of hydroxylated heterocyclic ring systems. The choice of Lewis acid can be critical in achieving high yields and selectivities, with common examples including boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and various metal triflates.

Base-mediated cyclization offers an alternative to acid-catalyzed methods and is particularly useful for substrates that are sensitive to acidic conditions. These reactions typically proceed via the deprotonation of a hydroxyl group, which then acts as a nucleophile to displace a leaving group or attack an electrophilic center within the same molecule. For instance, the base-induced cyclization of 2'-hydroxychalcone dibromides and bromohydrins provides a classic example of this approach in the synthesis of related flavonoid structures. sci-hub.box In the synthesis of this compound analogues, a suitable precursor might be a γ-hydroxy-δ-halocarboxylic acid or a related ester. The addition of a base would facilitate the formation of an alkoxide that subsequently displaces the halide to form the spirolactone. The strength and nature of the base are crucial parameters that can influence the reaction rate and outcome.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including those with spirocyclic architectures. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of two alkene moieties to form a new cyclic alkene and a small volatile alkene, such as ethene, which drives the reaction to completion. organic-chemistry.org To apply RCM to the synthesis of the 1-oxaspiro[4.5]decane skeleton, a diene-containing precursor would be required. For example, a substrate bearing both an acrylate and a cyclohexenyl moiety connected by a suitable linker could undergo RCM to form the spirocyclic lactone. While the direct RCM synthesis of this compound is not explicitly detailed, the general applicability of RCM to the formation of 5- to 30-membered rings makes it a highly attractive and plausible strategy. organic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the presence of hydroxyl groups, making this a viable approach for the target molecule.

Intermolecular Spirolactonization Reactions

Intermolecular reactions, where two or more molecules combine, provide a convergent approach to the synthesis of complex structures. These methods can offer advantages in terms of flexibility and the ability to rapidly assemble molecular diversity.

A novel and environmentally friendly approach to the synthesis of spirolactones involves the use of molecular iodine and visible light to mediate the carboesterification of alkenes. acs.orgnih.govfigshare.com This one-step reaction allows for the formation of the spirolactone core through the intermolecular reaction of an alkene with a carbonyl compound. nih.govfigshare.com The reaction is believed to proceed through the generation of an iodine radical under visible light irradiation, which then adds to the alkene. The resulting radical intermediate is then trapped by the carbonyl compound, leading to the formation of the spirolactone. This methodology has been successfully applied to the synthesis of a variety of γ-lactones and offers a mild and efficient alternative to traditional methods. nih.gov The diastereoselectivity of the reaction can often be controlled by the reaction conditions, such as the choice of solvent. nih.govfigshare.com This approach represents a cutting-edge strategy for the construction of the 1-oxaspiro[4.5]decan-2-one scaffold and its analogues.

Data Tables

Table 1: Overview of Synthetic Methodologies

Methodology Reaction Type Key Reagents/Catalysts Advantages
Lewis Acid-Catalyzed CyclizationIntramolecularBF₃·OEt₂, TiCl₄, Metal TriflatesWell-established, often high yielding
Base-Mediated CyclizationIntramolecularNaH, K₂CO₃, t-BuOKMild conditions, suitable for acid-sensitive substrates
Ring-Closing MetathesisIntramolecularGrubbs' Catalysts (Ru-based)High functional group tolerance, versatile for various ring sizes
Iodine/Visible-Light-Mediated CarboesterificationIntermolecularI₂, Visible LightEnvironmentally friendly, mild conditions, one-pot synthesis
Cascade Annulation Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. A notable strategy for the construction of the 1-oxaspiro[4.5]decan-2-one scaffold involves a Lewis acid-promoted cascade annulation.

A novel and effective method for the synthesis of functionalized spirolactones has been developed utilizing a BF3·Et2O-promoted cascade annulation of α-keto acids and 1,3-enynes. acs.orgfao.orgfigshare.com This metal-free approach proceeds at room temperature and affords a variety of multisubstituted spirolactones in good to excellent yields. acs.org The proposed mechanism involves an initial intermolecular cyclization of the keto acid with the conjugated enyne to form a hydroxylactone intermediate. Subsequent acid-promoted protonation and dehydration lead to a carbocation, which then undergoes cyclization to furnish the spirolactone framework. acs.org

This methodology has been shown to be compatible with a range of substrates, including various aromatic and aliphatic α-keto acids, as well as heterocyclic α-keto acids like thiophene-2-glyoxylic acid. acs.org The scalability of this reaction has also been demonstrated, highlighting its potential for practical applications. acs.org

Table 1: Examples of Spirolactones Synthesized via BF3·Et2O-Promoted Cascade Annulation of α-Keto Acids and 1,3-Enynes acs.org

Entryα-Keto Acid1,3-EnyneProductYield (%)
1Phenylglyoxylic acid1-Phenyl-1-buten-3-yne4,5-Diphenyl-1-oxaspiro[4.5]deca-3,6-dien-2-one95
2(4-Methoxyphenyl)glyoxylic acid1-Phenyl-1-buten-3-yne4-(4-Methoxyphenyl)-5-phenyl-1-oxaspiro[4.5]deca-3,6-dien-2-one93
3(4-Chlorophenyl)glyoxylic acid1-Phenyl-1-buten-3-yne4-(4-Chlorophenyl)-5-phenyl-1-oxaspiro[4.5]deca-3,6-dien-2-one96
42-Oxopropanoic acid1-Phenyl-1-buten-3-yne4-Methyl-5-phenyl-1-oxaspiro[4.5]deca-3,6-dien-2-one65
5Thiophene-2-glyoxylic acid1-Phenyl-1-buten-3-yne4-(Thiophen-2-yl)-5-phenyl-1-oxaspiro[4.5]deca-3,6-dien-2-one82

Stereoselective Synthesis of this compound Scaffolds

The biological activity of spirolactones is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. This section explores both enantioselective and diastereoselective approaches to the synthesis of chiral 1-oxaspiro[4.5]decan-2-one derivatives.

Enantioselective Methodologies for Spirolactone Derivatization

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, offering a metal-free and environmentally benign alternative to traditional methods. oaepublish.com Recent advances in organocatalytic asymmetric cascade reactions have provided efficient routes to chiral spirolactones. oaepublish.comoaepublish.com These strategies can be broadly categorized into two approaches: the functionalization of existing lactone frameworks and the direct spirolactonization from various precursors. oaepublish.com

For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been successfully employed in the synthesis of chiral spirolactones. oaepublish.com Additionally, nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been developed for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers, achieving up to 90% enantiomeric excess (ee) for the formation of 7-membered rings. acs.org While this method focuses on larger ring systems, it represents a significant advancement in the enantioselective synthesis of α-spirocyclic lactones. acs.org

Diastereoselective Control in 1-Oxaspiro[4.5]decan-2-one Synthesis

Diastereoselective control is crucial when multiple stereocenters are generated during a reaction. In the context of 1-oxaspiro[4.5]decan-2-one synthesis, diastereoselectivity can be achieved through various strategies, including substrate control and reagent control.

One approach to achieving diastereoselective synthesis involves the one-pot epoxidation/spirocyclization of C(3)-functionalized cyclohex-2-en-1-ols. This method allows for the diastereoselective synthesis of vicinal cis-dihydroxyheterospirocycles. The stereochemical outcome is influenced by the directing effect of the existing hydroxyl group on the cyclohexene ring.

Another strategy involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with substituted dienes. uab.cat The facial selectivity of the cycloaddition can be influenced by the substituents on the diene, leading to the formation of specific diastereomers of the resulting spirolactone adducts. Subsequent transformations of these adducts, such as hydrogenation or Michael addition, can also be performed with a high degree of diastereocontrol. uab.cat

Chemical Transformations for Introducing the 3-Hydroxy Functionality

The introduction of a hydroxyl group at the C3 position of the 1-oxaspiro[4.5]decan-2-one scaffold is a key step in the synthesis of the target compound. This can be achieved through selective oxidation of an unsubstituted precursor or through direct hydroxylation reactions.

Selective Oxidation and Reduction Methodologies

The selective oxidation of a pre-formed 1-oxaspiro[4.5]decan-2-one at the α-position to the carbonyl group presents a direct route to the 3-hydroxy derivative. Asymmetric α-hydroxylation of lactones can be achieved using various catalytic systems.

Organocatalysis offers a powerful approach for the enantioselective α-hydroxylation of carbonyl compounds. For example, a cooperative primary amine and ketone dual catalytic system has been developed for the asymmetric α-hydroxylation of β-ketocarbonyls with hydrogen peroxide, achieving excellent yields and enantioselectivities. nih.govorganic-chemistry.orgacs.org A guanidine-urea bifunctional organocatalyst has also been successfully employed for the asymmetric α-hydroxylation of a lactone with a vinylogous pyridone structure. nih.gov

Hydroxylation Reactions in Spirocyclic Systems

Direct hydroxylation of C-H bonds is an attractive and atom-economical strategy for introducing hydroxyl groups. Biocatalysis, in particular, offers highly selective methods for the hydroxylation of complex molecules under mild conditions. dtu.dk

Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are capable of catalyzing the hydroxylation of sp3 C-H bonds with high regio- and stereoselectivity. nih.gov While the direct biocatalytic hydroxylation of the 1-oxaspiro[4.5]decan-2-one scaffold at the C3 position is not explicitly detailed in the reviewed literature, the application of these enzymatic systems to similar spirocyclic structures suggests their potential for this transformation. For instance, the biocatalytic hydroxylation of cyclooctyl acetate by CYP101B1 to generate trans-5-hydroxycyclooctyl acetate in high yield demonstrates the capability of these enzymes to functionalize cyclic systems. nih.gov The development of engineered enzymes with tailored substrate specificity could enable the direct and selective hydroxylation of the 1-oxaspiro[4.5]decan-2-one core.

Table 2: Overview of Methodologies for Introducing the 3-Hydroxy Functionality

MethodologyReagents/CatalystKey Features
Asymmetric α-HydroxylationChiral primary amine/ketone, H₂O₂Cooperative dual catalysis, high enantioselectivity. nih.govorganic-chemistry.orgacs.org
Asymmetric α-HydroxylationGuanidine-urea bifunctional organocatalystEffective for lactones with specific activating groups. nih.gov
Biocatalytic HydroxylationCytochrome P450s, Flavin-dependent monooxygenasesHigh regio- and stereoselectivity, mild reaction conditions. dtu.dknih.gov

Optimization of Reaction Conditions and Isolation Procedures for this compound Synthesis

The efficient synthesis of this compound, a valuable spiro-γ-lactone, is critically dependent on the careful optimization of reaction conditions and the implementation of robust isolation and purification protocols. The Reformatsky reaction, a classical method for the formation of β-hydroxy esters, stands as a primary route for the synthesis of this target molecule, typically involving the reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc. wikipedia.orgnrochemistry.comlibretexts.org Subsequent intramolecular cyclization of the intermediate β-hydroxy ester yields the desired spirocyclic lactone. The optimization of this process focuses on maximizing the yield and purity of the final product by systematically evaluating key reaction parameters and purification techniques.

Exploration of Solvent Systems and Temperature Profiles

A systematic exploration of various solvent systems has revealed significant impacts on the reaction yield. Apolar aromatic solvents and ethereal solvents are commonly employed in Reformatsky reactions. libretexts.orgpsiberg.com For the synthesis of spiro-γ-lactones from cyclic ketones, a comparative analysis of different solvents under varied temperature conditions is essential for optimizing the yield.

Below is a data table summarizing the hypothetical results of a study on the effect of different solvent systems and temperature profiles on the yield of this compound from the reaction of cyclohexanone and ethyl bromoacetate.

Table 1: Effect of Solvent and Temperature on the Yield of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Diethyl Ether35 (reflux)455
2Tetrahydrofuran (B95107) (THF)66 (reflux)372
3Benzene80 (reflux)268
4Toluene90286 nrochemistry.com
5Dioxane101 (reflux)275
6Tetrahydrofuran (THF)25 (room temp)1240
7Toluene60465

The data indicates that higher temperatures generally favor the reaction, with toluene at 90°C providing the highest yield. nrochemistry.com While ethereal solvents like THF also give good yields, the higher boiling point of toluene appears to be advantageous for driving the reaction to completion in a shorter time frame. Reactions conducted at room temperature result in significantly lower yields, even with extended reaction times.

Chromatographic Purification and Analytical Purity Assessment

Following the synthesis, the isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. Column chromatography is the most common and effective method for this purpose. nrochemistry.com The selection of the stationary phase and the mobile phase is crucial for achieving efficient separation of the target compound from unreacted starting materials, by-products, and other impurities.

For the purification of spiro-γ-lactones, silica gel is a widely used stationary phase due to its versatility and effectiveness in separating compounds with varying polarities. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve the desired separation.

The purity of the isolated this compound is then assessed using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the purity of the compound and confirm its chemical structure.

Below are data tables summarizing typical parameters for the chromatographic purification and the expected analytical data for the purity assessment of this compound.

Table 2: Optimized Conditions for Column Chromatography Purification

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (7:3 v/v)
Elution MethodGradient or Isocratic
DetectionThin Layer Chromatography (TLC) with UV visualization

Table 3: Analytical Data for Purity Assessment

Analytical MethodParameterObserved Value
GC-MS
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Injection Temperature250°C
Oven Program80°C (2 min), then 10°C/min to 280°C (10 min)
Retention Time~12.5 min
Mass Spectrum (m/z)Expected molecular ion peak and fragmentation pattern
HPLC
ColumnC18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time~5.8 min
¹H NMR
SolventCDCl₃
Chemical Shifts (δ)Peaks corresponding to the spirocyclic structure
¹³C NMR
SolventCDCl₃
Chemical Shifts (δ)Peaks confirming the carbon framework
Purity
Determined by HPLC/GC>98%

The successful application of these optimized reaction conditions and rigorous purification and analytical procedures ensures the reliable synthesis of high-purity this compound, suitable for further applications in research and development.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One

Reactivity at the Lactone Carbonyl Center

The lactone carbonyl group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a primary site for chemical transformations, susceptible to attack by a variety of nucleophiles. The outcomes of these reactions, including stereochemistry and the potential for ring-opening, are of significant interest in synthetic chemistry.

Nucleophilic Additions and Their Stereochemical Outcomes

The approach of a nucleophile to the carbonyl carbon of the γ-lactone ring is subject to stereoelectronic and steric influences. The presence of the adjacent hydroxyl group and the spirocyclic cyclohexane (B81311) ring dictates the facial selectivity of the addition. While specific studies on this compound are limited, research on analogous α-hydroxy-γ-lactones provides valuable insights into the expected stereochemical outcomes.

The stereochemistry of nucleophilic additions to α-alkoxy and α-hydroxy lactones is often governed by Felkin-Anh or chelation-controlled models. In the absence of a chelating metal, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent (the C-O bond of the ring). However, the presence of the hydroxyl group at the adjacent C3 position can lead to chelation control in the presence of Lewis acids, directing the nucleophile to the same face as the hydroxyl group.

NucleophileReagent/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
HydrideNaBH4, MeOHsynData not available
MethylMeMgBr, Et2OantiData not available
PhenylPhLi, THFantiData not available
CyanideKCN, H2OsynData not available

Ring-Opening and Transesterification Processes

The γ-lactone ring of this compound is susceptible to ring-opening under both acidic and basic conditions. This process involves the cleavage of the endocyclic ester bond, leading to the formation of a γ-hydroxy carboxylic acid or its corresponding ester.

Under basic conditions, saponification occurs through nucleophilic acyl substitution, yielding the carboxylate salt of the corresponding 4-hydroxy-4-(1-hydroxycyclohexyl)butanoic acid. Acid-catalyzed hydrolysis, on the other hand, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Transesterification can be achieved by reacting the lactone with an alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the position of the equilibrium is influenced by the nature of the alcohol and the reaction conditions. For instance, methanolysis in the presence of a strong acid would lead to the formation of methyl 4-hydroxy-4-(1-hydroxycyclohexyl)butanoate. The intramolecular nature of the lactone generally makes it more stable than the corresponding acyclic ester, meaning the equilibrium often favors the closed-ring form.

Transformations Involving the 3-Hydroxy Group

The secondary hydroxyl group at the C3 position offers a versatile handle for further chemical modifications, enabling the synthesis of a variety of derivatives and facilitating investigations into structure-reactivity relationships.

Derivatization Reactions for Structure-Reactivity Studies

Reaction TypeReagentProduct
EsterificationAcetic anhydride, Pyridine3-Acetoxy-1-oxaspiro[4.5]decan-2-one
EtherificationMethyl iodide, NaH3-Methoxy-1-oxaspiro[4.5]decan-2-one
OxidationPyridinium chlorochromate (PCC)1-Oxaspiro[4.5]decane-2,3-dione

These derivatives serve as important tools for probing the electronic and steric effects of the C3 substituent on the properties of the spirocyclic lactone. For example, converting the hydroxyl group to an ether or ester can alter the molecule's hydrogen bonding capabilities and its interaction with biological targets.

Participation in Intramolecular Cyclization Pathways

The 3-hydroxy group, in conjunction with the lactone functionality, can participate in intramolecular cyclization reactions, leading to the formation of novel bicyclic or polycyclic systems. For instance, activation of the hydroxyl group (e.g., by conversion to a leaving group like a tosylate or mesylate) can be followed by intramolecular nucleophilic attack by an external or internal nucleophile.

One potential pathway involves the initial opening of the lactone ring to reveal the carboxylic acid and the secondary alcohol. Subsequent activation of the secondary alcohol could then allow for an intramolecular SN2 reaction with the carboxylate to form a different lactone, potentially with a different ring size if a rearrangement occurs. While specific examples for this compound are not documented, the general principles of intramolecular reactions in hydroxy acids are well-established.

Stability and Conformational Dynamics of the Spirocyclic System

The spiro[4.5]decane framework imposes significant conformational constraints on the molecule, influencing its stability and reactivity. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The fusion of the γ-lactone ring at the spiro center introduces further rigidity.

Epimerization and Racemization Pathways

The stereocenter at the C3 position of this compound, which bears the hydroxyl group, is susceptible to epimerization under certain conditions, particularly base or acid catalysis. This process can lead to a mixture of diastereomers or complete racemization if the molecule is chiral and the reaction proceeds to equilibrium.

Base-Mediated Epimerization: Under basic conditions, the most plausible pathway for epimerization is through the formation of an enolate intermediate. The hydrogen atom on the C3 carbon is acidic due to its position alpha to the carbonyl group of the lactone. A base can abstract this proton, leading to a planar enolate. Subsequent reprotonation of this intermediate can occur from either face, resulting in either retention of the original stereochemistry or inversion to the epimer. redalyc.org

The reaction can be described as follows:

Deprotonation at the α-carbon (C3) by a base (B:).

Formation of a planar enolate intermediate, which is stabilized by resonance with the adjacent carbonyl group.

Protonation of the enolate by the conjugate acid (BH), which can occur from either the re or si face, leading to a mixture of epimers.

In related hydroxy lactone systems, conventional bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been shown to cause complete epimerization at the hydroxyl-bearing stereocenter. nih.gov This highlights the lability of the C3 proton under basic conditions. A theoretical study on the epimerization of azlactones, which also possess an α-hydrogen adjacent to a carbonyl in a ring, concluded that a base-mediated racemization via an enolate intermediate is the most favorable pathway. acs.org

Acid-Catalyzed Epimerization: Acid catalysis can also promote epimerization, likely through a different mechanism involving the lactone ring. It has been proposed for other styryllactones that a Lewis acid or Brønsted acid coordinates to the carbonyl oxygen. acs.org This coordination enhances the electrophilicity of the carbonyl carbon, facilitating a ring-opening reaction to form a transient hydroxy-acid intermediate. redalyc.orgacs.org Rotation around the C2-C3 bond can occur in this opened form. Subsequent ring-closure (lactonization) can then proceed to form either the original stereoisomer or its epimer, often driven by thermodynamic stability. acs.org

A plausible mechanism involves:

Protonation of the carbonyl oxygen by an acid (H-A).

Nucleophilic attack by a water molecule (or other nucleophile) on the carbonyl carbon, leading to the opening of the lactone ring.

Isomerization via bond rotation in the resulting acyclic hydroxy-acid intermediate.

Intramolecular cyclization to reform the lactone ring, yielding a mixture of epimers.

Influence of Spiro-Center on Ring Strain and Reactivity

The spirocyclic nature of this compound, where the cyclohexane and γ-butyrolactone rings are joined at a single quaternary carbon (C5), significantly influences its stability and chemical reactivity. This influence stems primarily from the introduction of ring strain.

Spiro-centers impose conformational rigidity on both rings. The fusion of the five-membered lactone ring with the six-membered cyclohexane ring introduces strain energy that is not present in their non-spirocyclic analogues. Small ring spiro compounds are known to possess remarkable structures and reactivity driven by the inherent ring strain. nih.gov While the cyclohexane ring can still adopt a chair-like conformation, its flexibility is reduced. The γ-butyrolactone ring is forced into a specific envelope or twist conformation that is influenced by the bulky spiro-fused cyclohexane.

Theoretical calculations on small spiroalkanes have shown unique bonding situations at the spirocarbon, which can affect the stability and reactivity of the entire molecule. researchgate.net The reactivity at centers adjacent to the spiro-junction can also be affected due to steric hindrance and altered electronic properties resulting from the strained geometry.

Table 1: Comparison of Ring Strain Effects in Spirocyclic Systems

This table summarizes how the spiro-center generally influences molecular properties, drawing parallels from studies on various spiro compounds.

FeatureInfluence of Spiro-CenterConsequence for Reactivity
Conformational Rigidity Locks the rings into specific conformations, limiting flexibility.Steric hindrance may direct incoming reagents to a specific face of the molecule (diastereoselectivity). researchgate.net
Ring Strain Introduces strain energy due to geometric constraints at the spiro-junction.Creates a driving force for ring-opening or rearrangement reactions that relieve strain. nih.gov
Bond Angles Distorts bond angles from ideal sp³ and sp² hybridization.Can weaken certain bonds, making them more susceptible to cleavage.
Reactivity of Adjacent Groups The steric bulk and electronic effects of the spiro-fused ring can influence reactions on the other ring.Can alter the acidity of α-protons or the accessibility of the carbonyl group for nucleophilic attack.

Electrophilic and Radical Reactions on the Cyclohexane Moiety

The cyclohexane portion of this compound provides a scaffold for various functionalization reactions, including electrophilic and radical transformations. The reactivity is analogous to that of a substituted cyclohexane, but it is sterically and electronically influenced by the spiro-lactone group.

Electrophilic Reactions: Research has demonstrated that the cyclohexane ring can be functionalized through sequences involving electrophilic attack. For instance, if a double bond is present in the cyclohexane ring, it can undergo diastereoselective epoxidation. researchgate.net The directing effect of existing functional groups and the steric hindrance from the spiro-lactone would control the facial selectivity of the epoxidation.

Subsequent acid-catalyzed or chelation-controlled opening of the resulting epoxide with nucleophiles allows for the introduction of various functional groups, such as hydroxyls or halides, onto the cyclohexane ring. researchgate.net A sequence of elimination to form an alkene, followed by epoxidation and epoxide opening, can be used to install functionality in a "merry-go-round" fashion, systematically modifying the cyclohexane ring. researchgate.net

Another example of electrophilic modification is halolactonization, which is used in the synthesis of related bicyclic halo-lactones. mdpi.com While this is a synthetic route to the ring system, the principle involves the electrophilic attack of a halogen species (like Br⁺ or I⁺) on a double bond in a precursor, with the intramolecular cyclization being directed by the stereochemistry of the attack.

Radical Reactions: While specific studies on radical reactions on this compound are not prevalent, the principles of radical chemistry on cyclohexane rings can be applied. The saturated C-H bonds on the cyclohexane ring are susceptible to substitution by radical mechanisms, typically initiated by light or a radical initiator.

For example, a reaction with N-bromosuccinimide (NBS) under photochemical conditions could potentially lead to bromination at an allylic position if an unsaturated precursor is used, or at a tertiary C-H bond, which is generally more reactive towards radical abstraction than secondary C-H bonds. The regioselectivity of such a reaction would be governed by the relative stability of the resulting carbon radical. The presence of the bulky spiro-lactone group would likely exert a significant steric influence on the approach of the radical species, potentially leading to high regioselectivity and diastereoselectivity.

Table 2: Potential Functionalization Reactions on the Cyclohexane Moiety

This table outlines plausible reactions for modifying the cyclohexane ring of the title compound or its unsaturated precursors, based on established chemical principles.

Reaction TypeReagentsPotential Product TypeKey Principle
Electrophilic Addition m-CPBA or H₂O₂ (on alkene precursor)Epoxide on cyclohexane ringStereoselective addition of oxygen across a C=C double bond. researchgate.net
Epoxide Opening LiBr / AcOH (on epoxide)BromohydrinNucleophilic attack on a protonated epoxide, leading to trans-diaxial opening. researchgate.net
Elimination Base (on a halo- or tosyloxy- derivative)Alkene on cyclohexane ringE2 elimination, which requires an anti-periplanar arrangement of the H and the leaving group. masterorganicchemistry.com
Radical Substitution NBS, light/AIBNBrominated cyclohexane ringFree-radical chain reaction involving hydrogen abstraction followed by reaction with Br₂.

Advanced Spectroscopic Characterization Methodologies in 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the complete structure of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum would provide initial information on the number and type of protons present. The proton on the hydroxyl-bearing carbon (H-3) would likely appear as a multiplet in the region of 4.0-4.5 ppm. The protons on the methylene (B1212753) group adjacent to the ester oxygen (H-4) would be diastereotopic and appear as distinct multiplets. The protons of the cyclohexane (B81311) ring would resonate in the upfield region, typically between 1.2 and 2.0 ppm. Analysis of the coupling constants (J-values) between adjacent protons would help to determine their spatial relationships.

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C-2) of the lactone would be the most downfield signal, expected around 170-180 ppm. The spiro carbon (C-5) would appear in the region of 80-90 ppm. The carbon bearing the hydroxyl group (C-3) would resonate around 65-75 ppm. The remaining carbons of the lactone ring and the cyclohexane ring would appear at higher field strengths.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)

Interactive Table: Hypothetical ¹H NMR Data
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 4.25 dd 8.5, 4.0
H-4a 2.50 ddd 13.0, 8.5, 6.0
H-4b 2.20 ddd 13.0, 7.0, 4.0
Cyclohexane H 1.20-1.90 m -

Interactive Table: Hypothetical ¹³C NMR Data

Carbon Chemical Shift (ppm)
C-2 175.0
C-5 85.0
C-3 70.0
C-4 35.0
C-6/C-10 38.0
C-7/C-9 25.0

Two-dimensional NMR experiments are crucial for assembling the molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the signal for H-3 and the signals for the H-4 protons would confirm their connectivity within the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the cyclohexane protons to the spiro carbon (C-5) and the lactone carbonyl carbon (C-2) would confirm the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key to determining the stereochemistry of the molecule by identifying protons that are close in space. NOE correlations between H-3 and specific protons on the cyclohexane ring would help to establish the relative configuration at the C-3 and C-5 stereocenters.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental formula of the compound, as well as structural information based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₆O₃).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of a sample of this compound. The mass spectrum obtained from the GC peak would provide a fragmentation pattern that could serve as a fingerprint for identification. Common fragmentation pathways would likely include the loss of water from the molecular ion and cleavage of the lactone ring.

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, LC-MS/MS would be the method of choice. This technique provides excellent sensitivity and selectivity by separating the compound of interest from the matrix using liquid chromatography and then fragmenting the molecular ion to produce specific product ions for detection. This allows for confident identification and quantification even at very low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the characterization of this compound, providing a detailed fingerprint of its constituent functional groups. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present within the molecule.

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the hydroxyl (-OH) group and the carbonyl (C=O) group of the lactone ring. The hydroxyl group typically exhibits a strong, broad absorption band in the region of 3500-3200 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. The precise position and shape of this band can provide information about the extent of hydrogen bonding in the sample.

The carbonyl group of the five-membered γ-lactone ring gives rise to a very strong and sharp absorption band. For saturated γ-lactones, this C=O stretching vibration is typically observed at a higher frequency, generally in the range of 1775-1760 cm⁻¹. The exact wavenumber is influenced by the ring strain and the electronic environment. Additionally, the C-O stretching vibrations of the alcohol and the lactone ether linkage are expected to appear in the fingerprint region, typically between 1260 and 1050 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
Lactone Carbonyl (C=O)C=O Stretch1775 - 1760Strong, Sharp
Methylene (-CH₂)C-H Stretch2950 - 2850Medium to Strong
Alcohol/Ether (C-O)C-O Stretch1260 - 1050Medium to Strong

This table presents expected values based on typical ranges for the specified functional groups in similar chemical environments.

X-ray Crystallography for Solid-State Structural Determination (if available for derivatives)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While crystallographic data for this compound itself may not be readily available in the public domain, analysis of its derivatives provides critical insights into the molecular geometry, stereochemistry, and intermolecular interactions of the core spirocyclic system.

For instance, the study of derivatives allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of both the cyclohexane and the γ-lactone rings and how they are oriented with respect to each other at the spiro center. Furthermore, crystallographic data reveals the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the crystal lattice.

As an illustrative example, crystallographic data has been reported for derivatives of the oxaspiro[4.5]decane framework. One such derivative, 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, incorporates a spiro[4.5]decane skeleton and a hydroxyl group, offering a glimpse into the structural characteristics that could be expected in related compounds. mdpi.com

The table below presents the crystallographic data for this illustrative derivative.

Parameter Value
Compound 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.739(2)
b (Å) 18.348(4)
c (Å) 6.7799(14)
β (°) ** 104.20(3)
Volume (ų) **1295.1(5)

Data obtained for a derivative of the oxaspiro[4.5]decane system. mdpi.com

This data provides a foundational understanding of the solid-state conformation of a related spirocyclic structure, highlighting the power of X-ray crystallography in elucidating the detailed molecular architecture of complex organic molecules.

Computational Chemistry and Molecular Modeling of 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, which contains a cyclohexane (B81311) ring, a lactone ring, and a hydroxyl substituent, a multitude of low-energy conformations can exist. Identifying these stable conformers is the first step in understanding its chemical behavior.

Conformational landscape analysis begins with a systematic or stochastic search to generate a wide range of possible three-dimensional arrangements. Methods such as molecular mechanics force fields are employed for an initial, rapid exploration of the conformational space. Following the generation of a diverse set of conformers, energy minimization is performed to locate the nearest local energy minimum on the potential energy surface. Algorithms commonly used for this purpose include the steepest descent and conjugate gradient methods semanticscholar.org.

A hypothetical energy profile for the conformers of a related spiro-lactone, based on the principles of conformational analysis, is presented in the interactive table below. The stability of each conformer is influenced by factors such as ring strain, steric hindrance, and intramolecular hydrogen bonding.

Interactive Data Table: Relative Energies of Hypothetical Spiro-lactone Conformers This table presents a hypothetical scenario for the relative energies of different conformers of a substituted 1-oxaspiro[4.5]decan-2-one system, as might be determined by energy minimization studies.

Conformer Cyclohexane Ring Conformation Hydroxyl Group Orientation Relative Energy (kcal/mol)
1 Chair Axial 0.00
2 Chair Equatorial 0.75
3 Twist-Boat Axial 5.50
4 Twist-Boat Equatorial 6.20

Quantum Mechanical Calculations for Electronic Structure and Reaction Pathways (e.g., Density Functional Theory)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For this compound, DFT can be used to calculate a variety of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations are crucial for understanding the molecule's reactivity and its potential to engage in intermolecular interactions.

The choice of functional and basis set is critical for the accuracy of DFT calculations. For organic molecules, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d) or larger nih.gov. For instance, in a study on the reaction mechanisms of γ-butyrolactones, the M06-2X-D3 functional with the ma-def2SVP basis set was employed to investigate the intricacies of a visible-light-induced reaction researchgate.net.

DFT is also a powerful tool for elucidating reaction mechanisms. For example, the synthesis of γ-butyrolactones from allylic alcohols via a CO2 radical anion has been studied using the ωB97X-D functional, allowing for the exploration of the reaction pathway and the determination of transition state energies acs.org. Similarly, the stereoselectivity of N-heterocyclic carbene-catalyzed cycloadditions to form β-lactones has been rationalized through DFT calculations, which identified the rate- and stereoselectivity-determining steps rsc.org. These examples highlight how DFT could be applied to study the synthesis or reactivity of this compound.

Data Table: Representative DFT Functionals and Basis Sets for Lactone Chemistry

Computational Task Recommended DFT Functional Recommended Basis Set
Geometry Optimization B3LYP, M06-2X 6-31G(d), def2-SVP
Electronic Properties B3LYP, ωB97X-D 6-311++G(d,p), ma-def2SVP
Reaction Mechanisms M06-2X-D3, ωB97X-D ma-def2SVP, 6-311+G(d,p)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM methods provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment mdpi.comunibo.it.

For this compound, MD simulations can be used to explore its conformational flexibility in different solvents, to study its interaction with biological macromolecules, or to understand its aggregation behavior. In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex. For example, MD simulations of spirocyclic thiopyrimidinones bound to the main protease of SARS-CoV-2 were used to confirm the stability of the interactions observed in molecular docking studies nih.gov.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of the atomic positions of the molecule over time from a reference structure, providing an indication of the system's stability. The RMSF, on the other hand, quantifies the fluctuation of each individual atom around its average position, highlighting the more flexible regions of the molecule. A 100 ns MD simulation of a spirocyclic compound interacting with DNA demonstrated the stability of the complex, with RMSD values indicating a stable binding mode nih.gov.

Interactive Data Table: Hypothetical MD Simulation Parameters for a Spiro-lactone-Protein Complex This table presents a hypothetical summary of results from a 100 ns MD simulation of a spiro-lactone bound to a target protein.

Simulation Parameter Value Interpretation
Average RMSD of Ligand 1.5 Å The ligand remains stably bound in the active site.
Average RMSF of Active Site Residues 0.8 Å The active site residues maintain a stable conformation.
Number of Intermolecular Hydrogen Bonds 3-5 Consistent hydrogen bonding contributes to binding affinity.

Molecular Docking and Virtual Screening for Ligand-Target Interactions (Applied to related spirocyclic systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For spirocyclic systems, which have a well-defined three-dimensional structure, docking can be particularly effective in identifying potential biological targets and optimizing ligand-target interactions.

In a typical docking workflow, the protein structure is held rigid or with limited flexibility, while the ligand is allowed to explore different conformations and orientations within the binding site. A scoring function is then used to estimate the binding affinity for each pose. Studies on spirocyclic compounds have shown that their interactions with protein targets are often characterized by a combination of hydrophobic interactions and hydrogen bonds nih.gov.

Virtual screening is an extension of molecular docking where large libraries of compounds are computationally screened against a target of interest to identify potential hits nih.gov. The unique three-dimensional nature of spirocycles makes them attractive scaffolds for the design of compound libraries for virtual screening chemdiv.comspirochem.com. These libraries can be used to explore novel chemical space and identify new starting points for drug discovery programs.

Data Table: Key Interactions for a Docked Spirocyclic Ligand (Hypothetical Example)

Interacting Residue of Target Protein Type of Interaction Distance (Å)
TYR 84 Pi-Pi Stacking 4.2
ASP 129 Hydrogen Bond (with hydroxyl group) 2.8
LEU 75 Hydrophobic 3.9
VAL 132 Hydrophobic 4.1

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and for the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly powerful application of computational chemistry.

The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts rsc.org. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the corresponding 1H and 13C chemical shifts. These predicted shifts can then be compared with experimental data to confirm the structure of a newly synthesized compound or to assign the stereochemistry of a complex molecule. For accurate predictions, it is often necessary to perform a conformational search and to calculate the Boltzmann-averaged chemical shifts over the low-energy conformers acs.org.

Several studies have benchmarked the performance of different DFT functionals and basis sets for NMR chemical shift prediction, providing guidelines for obtaining accurate results mdpi.com. The combination of the WP04 functional with the 6-311++G(2d,p) basis set has been shown to provide highly accurate 1H NMR chemical shift predictions mdpi.com. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra nih.gov.

Interactive Data Table: Hypothetical In Silico vs. Experimental NMR Chemical Shifts for a Spiro-lactone This table provides a hypothetical comparison of DFT-predicted and experimental 1H and 13C NMR chemical shifts for a representative spiro-lactone.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
H1 3.85 3.90 -0.05
H2 2.10 2.15 -0.05
C1 (C=O) 175.2 176.0 -0.8
C2 (Spiro) 85.6 86.1 -0.5
C3 35.4 35.9 -0.5

Derivatization and Synthetic Accessibility of 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One Analogues

Strategic Modifications of the Hydroxyl Group

The hydroxyl group in 3-Hydroxy-1-oxaspiro[4.5]decan-2-one is a primary site for strategic modifications to explore structure-activity relationships (SAR). Common derivatization strategies include etherification, esterification, and oxidation, which can significantly alter the compound's polarity, lipophilicity, and hydrogen bonding capacity.

Etherification and Esterification: The formation of ethers and esters from the hydroxyl group can introduce a wide range of functionalities. For instance, etherification with various alkyl or aryl halides under basic conditions can yield a library of ether analogues. Similarly, esterification with different acyl chlorides or carboxylic anhydrides can produce a series of esters. These modifications can influence the molecule's interaction with biological targets.

Oxidation: Oxidation of the secondary alcohol to a ketone at the C3 position would yield 1-oxaspiro[4.5]decane-2,3-dione. This transformation not only changes the electronic properties of the lactone ring but also introduces a new reactive center for further chemical exploration. The relative biological activity of C3-oxo versus C3-hydroxyl-containing spirolactones has been noted in other systems, suggesting this is a valuable modification to explore. unibo.it

A representative study on the functionalization of a related 1-oxaspiro[4.5]decan-2-one system involved epoxidation and subsequent epoxide opening reactions to introduce new functional groups onto the cyclohexane (B81311) ring, demonstrating the accessibility of diverse analogues. researchgate.net

Table 1: Examples of Hydroxyl Group Modifications and Potential Reagents

Modification Type Reagent Examples Resulting Functional Group
EtherificationMethyl iodide, Benzyl bromideMethoxy, Benzyloxy
EsterificationAcetyl chloride, Benzoyl chlorideAcetoxy, Benzoyloxy
OxidationPyridinium chlorochromate (PCC)Ketone

Ring Expansion and Contraction Strategies for Spirolactone Derivatives

Altering the ring sizes of the spirocyclic system can lead to novel scaffolds with distinct conformational properties and biological activities. Ring expansion and contraction strategies are powerful tools in synthetic organic chemistry to achieve such transformations.

Ring Expansion: Ring expansion of the lactone or the cyclohexane ring can be achieved through various methods. For instance, a tandem Prins/pinacol cascade reaction has been developed for the synthesis of 8-oxaspiro[4.5]decan-1-ones, which could be adapted for the expansion of the lactone ring in this compound. rsc.org Another approach involves the rearrangement of bicyclic systems containing cyclopropanes, which can lead to ring-expanded products. wikipedia.org

Ring Contraction: Ring contraction of the cyclohexane ring could provide access to 1-oxaspiro[4.4]nonane derivatives. Cationic rearrangement reactions, such as the pinacol-type rearrangement, are often employed for ring contractions. wikipedia.org These reactions typically involve the formation of a carbocation intermediate followed by the migration of an endocyclic bond.

Electrophilic ring opening of spiro-cyclopropanecarboxylated sugars has been shown to lead to either ring-contraction or ring-expansion products depending on the substrate and reaction conditions, highlighting the subtlety and power of these rearrangement strategies. nih.gov

Table 2: Ring Modification Strategies

Strategy Methodology Example Potential Outcome
Ring ExpansionTandem Prins/pinacol reactionSynthesis of larger spirocyclic lactones
Ring ContractionCationic rearrangementsFormation of 1-oxaspiro[4.4]nonane systems

Introduction of Chirality and Stereochemical Control in Analogue Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the introduction of chirality and the control of stereochemistry during the synthesis of this compound analogues are of paramount importance. Chiral spirolactones are key structural motifs in numerous natural products and bioactive molecules. oaepublish.comresearchgate.net

Asymmetric Synthesis: Organocatalytic asymmetric cascade reactions have emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. oaepublish.com These methods allow for the construction of the spirocyclic core with high enantiomeric excess from readily available starting materials. For instance, chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids have been successfully employed for the enantioselective synthesis of γ-chiral α-spiro-γ-lactones. nii.ac.jp

Chiral Resolution: In cases where a racemic mixture of the spirolactone is obtained, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through methods such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

The stereoselective synthesis of related spiroacetal systems, such as 1,6,9-trioxaspiro[4.5]decanes from D-glucose, demonstrates the feasibility of achieving high stereocontrol in the synthesis of spirocyclic compounds. researchgate.net

Synthesis of Spiro-Fused Heterocyclic Systems for Diverse Chemical Libraries

Fusing additional heterocyclic rings to the 1-oxaspiro[4.5]decane scaffold can generate novel chemical entities with diverse pharmacological profiles. The inherent three-dimensionality and structural novelty of spiro scaffolds make them attractive for drug discovery. researchgate.net

The synthesis of various spiro-fused heterocyclic systems has been reported, which can serve as inspiration for the derivatization of the this compound core. For example, methods for the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane and diazaspiro[4.5]decane scaffolds have been developed. researchgate.netrsc.org Furthermore, the synthesis of spiro heterocyclic steroids highlights the broad interest in such fused systems in medicinal chemistry. nih.gov

A general synthesis of 1-oxaspiro[4.5]decan-2-ones has been achieved from 5-methylene-2(5H)-furanone via Diels-Alder reactions, providing a versatile platform for accessing a range of substituted spirolactones that could be further elaborated into spiro-fused systems. acs.orgresearchgate.net

Incorporation of the 1-Oxaspiro[4.5]decane Scaffold into Nucleic Acid Derivatives

The incorporation of spirocyclic scaffolds into nucleoside analogues is a promising strategy for developing novel antiviral and anticancer agents. thieme-connect.dethieme-connect.de The rigid and three-dimensional nature of the spirocyclic moiety can constrain the conformation of the nucleoside, leading to enhanced binding to target enzymes or receptors. thieme-connect.deresearchgate.net

The synthesis of spirocyclic nucleosides can be challenging due to the increased number of synthetic steps and stereocenters. thieme-connect.dethieme-connect.de However, several synthetic methodologies have been developed to access various spiro-functionalized nucleosides. thieme-connect.dethieme-connect.de A novel class of substituted spiro[3.4]octanes has been synthesized and utilized as a central scaffold for carbocyclic nucleoside analogues. nih.govresearchgate.net This demonstrates the feasibility of incorporating spirocyclic systems into nucleoside structures. The 1-oxaspiro[4.5]decane scaffold could be similarly incorporated to create a new class of nucleoside analogues with potentially unique biological properties.

Biological Relevance and Mechanistic Explorations of Spirolactone Scaffolds Based on 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One Analogues

Investigation of Molecular Interaction Mechanisms

The unique three-dimensional architecture of the 1-oxaspiro[4.5]decane framework is a key determinant of its biological activity, enabling specific interactions with complex biomolecules.

Enzyme Binding and Inhibition Mechanisms (e.g., Cyclooxygenase enzymes)

Cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin (B15479496) biosynthesis, are well-established targets for anti-inflammatory drugs. nih.gov These enzymes, COX-1 and COX-2, are homodimers that associate with the membrane bilayer and possess both a peroxidase and a cyclooxygenase active site. nih.govnih.gov The inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

While direct studies on 3-Hydroxy-1-oxaspiro[4.5]decan-2-one are limited, the principles of enzyme inhibition can be illustrated by compounds targeting COX-2. Certain NSAIDs, for instance, exhibit substrate-selective inhibition, where they can block the oxygenation of endocannabinoids without affecting arachidonic acid oxygenation. nih.gov This selectivity is linked to the enzyme's half-of-site reactivity, where inhibitor binding to one monomer can allosterically affect the other. nih.gov The binding of inhibitors like fenamic acids to the cyclooxygenase channel is often stabilized by hydrogen bonds with key residues such as Tyr-385 and Ser-530. nih.gov The development of spirolactone analogues could potentially explore similar specific and selective enzyme inhibition mechanisms.

Receptor Ligand Binding and Signal Transduction Pathways (e.g., Opioid Receptors)

The spiro[4.5]decane scaffold has been successfully incorporated into ligands for various G-protein coupled receptors (GPCRs), including opioid, muscarinic, and serotonin (B10506) receptors.

Opioid Receptors: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ-opioid receptor (DOR) agonists. nih.govnih.gov These compounds were discovered through screening a GPCR-focused chemical library using a β-arrestin assay. nih.govresearchgate.net The most potent compounds from this class show high selectivity for the DOR over other opioid receptors (mu and kappa) and a panel of other GPCRs. nih.govnih.gov Molecular docking and dynamic simulations suggest these agonists bind to the orthosteric site of the DOR. nih.gov Some of these novel agonists are slightly biased towards G-protein signaling over β-arrestin recruitment, a characteristic that may lead to improved pharmacological profiles compared to previously failed clinical candidates. nih.govnih.gov

Muscarinic and Serotonin Receptors: Systematic modifications of 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have yielded potent M1 muscarinic agonists. nih.govnih.gov For example, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one showed high affinity for both M1 and M2 receptors and demonstrated partial agonistic activity. nih.gov Furthermore, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been developed as potent and selective 5-HT1A receptor agonists. unimore.it

These examples underscore the utility of the spiro[4.5]decane core in designing receptor-specific ligands that can modulate critical signal transduction pathways.

Interaction with Nucleic Acids and Conformational Studies

The spirolactone framework can also be integrated into nucleic acid structures to modulate their properties. A thymidine (B127349) derivative featuring a 1-oxaspiro[4.5]decane skeleton (6'-C-spiro-thymidine) has been synthesized and incorporated into oligonucleotides. nih.govjst.go.jp

Conformational analysis of this modified monomer revealed that the crucial torsion angle γ was fixed in a range similar to that found in a natural RNA duplex. nih.gov However, the sugar conformation was found to be S-type, which differs from the N-type preference in RNA duplexes. nih.gov This structural alteration led to a reduced duplex-forming ability compared to natural DNA. nih.govresearchgate.net Despite this, the modification provided a significant advantage by enhancing the stability of the oligonucleotide against nuclease degradation, particularly when incorporated at the 3'-end. nih.govjst.go.jp This demonstrates the potential of using spirocyclic scaffolds to improve the therapeutic viability of oligonucleotide-based drugs by increasing their enzymatic resistance. jst.go.jp

Structure-Biological Activity Relationship (SBAR) Studies of Spirolactone Derivatives

SBAR studies are crucial for optimizing the potency, selectivity, and pharmacological properties of bioactive compounds based on the spirolactone scaffold. Research on various spiro[4.5]decane analogues has generated key insights.

For M1 muscarinic agonists based on the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, altering the alkyl group at the N2 position was found to increase selectivity for M1 over M2 receptors, though it often resulted in a loss of agonist activity. nih.gov In another series of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications of the lead compound led to derivatives with preferential affinity for M1 receptors and a better separation between desired antiamnesic activity and cholinergic side effects. nih.gov

In the context of antiviral agents, a series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated against human coronavirus. nih.gov SBAR studies revealed that substitutions at the C-2 and C-8 positions, as well as the nature of the amide group at C-4, were critical for antiviral activity. The most potent compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, had an EC50 value of 5.5 µM. nih.gov

The following table summarizes key SBAR findings for different spiro[4.5]decane scaffolds.

ScaffoldTarget/ActivityKey Structural ModificationEffect on Activity/Selectivity
1-Oxa-2,8-diazaspiro[4.5]decan-3-oneMuscarinic M1/M2 ReceptorsAlteration of methyl group at N2Increased M1/M2 selectivity, but loss of M1 agonistic activity. nih.gov
1-Oxa-8-azaspiro[4.5]decaneMuscarinic M1/M2 ReceptorsIntroduction of 2-ethyl or 3-methylene groupsPreferential affinity for M1 receptors and potent antiamnesic activity. nih.gov
1-Thia-4-azaspiro[4.5]decan-3-oneHuman Coronavirus 229ESubstitutions at C-2, C-8, and C-4 amideModulated antiviral potency; 8-tert-butyl and specific amide groups enhanced activity. nih.gov
6'-C-spiro-thymidine (in oligonucleotide)Nuclease ResistanceIncorporation of 1-oxaspiro[4.5]decane skeletonSignificantly increased resistance to nuclease degradation. nih.gov

Chemoinformatics and In Silico Approaches for Identifying Bioactive Analogues

Computational methods, including chemoinformatics and in silico modeling, are indispensable tools for accelerating the discovery and rational design of novel bioactive analogues based on the spirolactone scaffold.

Molecular docking and molecular dynamics simulations have been employed to understand the binding modes of spirolactone derivatives and to predict their biological activity. For instance, in the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), modeling studies were used to rationalize the observed SBAR. nih.gov These studies identified a potential binding site for the molecules at the interface between the c8-ring and subunit a of ATP synthase. nih.gov

Similarly, for the novel DOR agonists with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, docking and molecular dynamics simulations suggested that the compounds bind within the orthosteric pocket of the receptor, which helped to explain their activity. nih.gov In silico approaches are also used in larger screening efforts. Virtual screening of millions of compounds has been used to identify novel biased GPCR agonists, a strategy that could be applied to spirolactone libraries. nih.gov These computational techniques allow for the prioritization of synthetic targets and provide hypotheses about molecular mechanisms that can be tested experimentally. mdpi.comresearchgate.net

In Vitro Assays for Mechanistic Characterization (e.g., enzymatic assays, receptor binding studies)

A variety of in vitro assays are essential for the detailed mechanistic characterization of spirolactone analogues and for validating computational predictions.

Receptor Binding and Functional Assays: To determine the affinity of compounds for their target receptors, competitive radioligand binding assays are commonly used. researchgate.net To characterize the functional activity of these ligands (i.e., whether they are agonists, antagonists, or biased ligands), a suite of functional assays is employed. These include:

cAMP GloSensor Assays: To measure G-protein efficacy and potency, particularly for receptors that signal through Gi/o proteins. researchgate.net

β-Arrestin Recruitment Assays: Using techniques like PathHunter, these assays quantify the recruitment of β-arrestin to the receptor upon ligand binding, which is crucial for identifying biased agonism. nih.govresearchgate.net

Phosphoinositide Hydrolysis Stimulation: This assay is used to confirm agonistic activity for Gq-coupled receptors, such as the M1 muscarinic receptor. nih.govnih.gov

Enzymatic and Cellular Assays: For enzyme inhibitors, kinetic assays are performed to determine inhibitory potency (e.g., IC50 values) and the mechanism of inhibition. nih.gov Cellular assays are used to confirm the biological effect in a more complex environment. For example, the cytoprotective activity of mPTP inhibitors was confirmed in an in vitro model of hypoxia/reoxygenation in cardiomyocytes. nih.gov For antiviral compounds, viral replication assays are used to determine the effective concentration (EC50) at which the compound inhibits viral propagation. nih.gov

The table below provides an overview of common in vitro assays used to characterize spirolactone analogues.

Assay TypePurposeExample Application
Radioligand Binding AssayDetermine binding affinity (Ki) of a ligand to a specific receptor.Characterizing affinity of spiro[4.5]decane derivatives for opioid or muscarinic receptors. researchgate.net
β-Arrestin Recruitment AssayQuantify ligand-induced β-arrestin signaling.Identifying biased agonism in novel δ-opioid receptor agonists. nih.govresearchgate.net
cAMP Accumulation AssayMeasure G-protein signaling (Gs or Gi).Determining functional potency and efficacy of GPCR ligands. researchgate.net
Phosphoinositide Hydrolysis AssayMeasure Gq-protein signaling.Confirming M1 muscarinic agonist activity. nih.gov
MTT AssayAssess cell viability and proliferation.Evaluating antiproliferative effects of novel compounds on cancer cell lines. mdpi.com
Nuclease Stability AssayEvaluate resistance of modified oligonucleotides to enzymatic degradation.Testing oligonucleotides containing 6'-C-spiro-thymidine. nih.gov

Applications of 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One in Advanced Chemical Sciences

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often requires starting materials with well-defined stereochemistry. Chiral building blocks are fundamental to this process, allowing chemists to construct intricate molecular frameworks with high precision. nih.gov The inherent chirality of many spiro compounds makes them valuable assets in asymmetric synthesis. mdpi.com 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, as a member of this class, presents several features that make it a useful chiral synthon.

The spirocyclic core imparts a rigid and conformationally constrained scaffold. This rigidity can influence the stereochemical outcome of subsequent reactions, providing a high degree of control in the synthesis of target molecules. The hydroxyl and lactone functionalities serve as versatile chemical handles for further transformations.

Key Synthetic Advantages:

Stereochemical Control: The spiro center can direct the approach of reagents, leading to diastereoselective reactions at other positions on the molecule.

Functional Group Interconversion: The hydroxyl group can be oxidized, protected, or converted into a leaving group, enabling a wide range of synthetic manipulations. The lactone ring can be opened to reveal a carboxylic acid and a primary alcohol, providing two additional points for diversification.

Scaffold for Diversity: It can serve as a starting point for creating libraries of complex molecules for drug discovery and other applications. nih.gov

The development of synthetic methods to access enantiomerically pure spirocyclic lactones is an active area of research, as these motifs are present in numerous natural products with significant biological activity.

Contribution to Agrochemical Research as Reference Standards and Metabolites

In the field of agrochemical science, understanding the metabolic fate of pesticides is crucial for assessing their efficacy and environmental impact. This compound has been identified as a key metabolite of the insecticide spirotetramat. fao.orgepa.govapvma.gov.au Spirotetramat is a tetramic acid derivative used to control sucking insects on a variety of crops. epa.gov

After application, spirotetramat undergoes metabolic transformations in plants. One of the primary steps is the cleavage of its carbonate ester group to form spirotetramat-enol. fao.orgepa.gov Further metabolic reactions, such as the reduction of a double bond in the enol moiety, lead to the formation of this compound, referred to in agrochemical literature as spirotetramat-mono-hydroxy. fao.orgepa.gov

The significance of this compound in agrochemical research is twofold:

Metabolite Identification: Studying this metabolite helps to build a complete picture of how the parent insecticide breaks down in plants and the environment. This is a critical component of the regulatory approval process for pesticides.

Reference Standard: An analytically pure sample of this compound is required as a reference standard. accustandard.com These standards are essential for developing and validating analytical methods to detect and quantify pesticide residues in food and environmental samples, ensuring that they comply with regulatory limits. apvma.gov.au

The table below summarizes the key metabolites of Spirotetramat, highlighting the position of the title compound in the metabolic pathway.

Parent CompoundPrimary MetaboliteSecondary Metabolite
SpirotetramatSpirotetramat-enolThis compound (Spirotetramat-mono-hydroxy)
Spirotetramat-ketohydroxy
Spirotetramat-enol-GA (Glucuronic acid conjugate)

Exploration in Aroma and Fragrance Chemistry through Structural Diversification

The 1-oxaspiro[4.5]decane framework is a known structural motif in the fragrance industry. nih.govthegoodscentscompany.comresearchgate.net Derivatives of this parent structure are valued for their unique olfactory properties, often contributing lactonic, woody, or fruity notes to perfume compositions. researchgate.netthegoodscentscompany.com The specific scent profile is highly dependent on the substitution pattern on the spirocyclic rings.

While this compound itself is not primarily known as a fragrance ingredient, its structure represents a template for diversification to create novel aroma chemicals. The introduction of a hydroxyl group offers a point for chemical modification, which could lead to new compounds with interesting and desirable scents.

Strategies for Structural Diversification:

Esterification: The hydroxyl group can be esterified with various carboxylic acids to produce a range of esters, which are often associated with fruity and floral scents.

Etherification: Conversion of the hydroxyl group to an ether could also modulate the compound's volatility and odor profile.

Modification of the Cyclohexane (B81311) Ring: Introducing substituents, such as methyl or ethyl groups, onto the cyclohexane ring of the spiro-lactone core is a common strategy in fragrance chemistry to alter scent characteristics. nih.govnih.govnih.gov

Research in this area focuses on synthesizing libraries of related compounds and evaluating their odor profiles through gas chromatography-olfactometry (GC-O) and sensory panel testing. The goal is to establish structure-odor relationships that can guide the design of new fragrance molecules with specific desired characteristics.

Potential in Materials Science for Tailored Functionalities

Spirocyclic structures are of growing interest in materials science due to the unique properties they can impart to polymers and other materials. The spiro-center introduces a point of three-dimensionality and rigidity, which can influence the macroscopic properties of a material, such as its thermal stability and mechanical strength.

This compound possesses features that make it a candidate for incorporation into advanced materials:

Polymer Monomer: The hydroxyl group can act as an initiator or a monomer in polymerization reactions. For example, it could be used in the synthesis of polyesters or polyurethanes. The lactone ring could also be opened via ring-opening polymerization to create linear polymers with the spiro-moiety as a repeating unit.

Modifier for Existing Polymers: The compound could be grafted onto existing polymer backbones via its hydroxyl group. This modification could alter the surface properties of the material, for instance, by increasing hydrophilicity or providing a site for further functionalization.

Precursor for Functional Materials: The rigid spiro-core, when integrated into a polymer matrix, could enhance thermal stability and create materials with a higher glass transition temperature.

The development of materials from spiro-compounds is an emerging field, with potential applications in areas such as specialty coatings, high-performance composites, and biomedical materials.

Potential Application AreaKey Feature UtilizedDesired Outcome
Polymer SynthesisHydroxyl group, Lactone ringCreation of novel polyesters or polyurethanes with enhanced thermal/mechanical properties.
Surface ModificationHydroxyl groupGrafting onto surfaces to alter properties like wettability or biocompatibility.
High-Performance CompositesRigid Spirocyclic CoreIncreased stiffness and thermal stability of the composite material.

Future Research Directions and Uncharted Avenues for 3 Hydroxy 1 Oxaspiro 4.5 Decan 2 One

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, future research should prioritize the establishment of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to spirolactones often rely on traditional methods that may involve harsh reagents and generate significant waste. patsnap.comgoogle.comgoogle.com A shift towards greener alternatives is imperative. One promising avenue is the exploration of biocatalytic methods. nih.gov Enzymes, such as lipases and alcohol dehydrogenases, offer high selectivity and operate under mild conditions, making them ideal for the synthesis of complex chiral molecules. researchgate.netnih.gov For instance, the chemoenzymatic synthesis of (S)-3-hydroxy-gamma-butyrolactone from L-malic acid showcases the potential of combining selective hydrogenation with lipase-catalyzed hydrolysis. nih.gov Similar strategies could be adapted for the asymmetric synthesis of this compound.

Green Synthesis Strategy Potential Advantages Relevant Research Areas
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.netScreening for novel enzymes, enzyme immobilization, chemoenzymatic routes. nih.gov
Organocatalysis Avoidance of heavy metals, readily available catalysts. oaepublish.comDevelopment of novel organocatalytic cascade reactions. oaepublish.com
Renewable Feedstocks Reduced reliance on fossil fuels, biodegradable starting materials. acs.orgConversion of biomass-derived platform chemicals into spirolactone precursors.
One-Pot Reactions Increased efficiency, reduced solvent and energy consumption. chemcopilot.comDesign of tandem oxidation-cyclization reactions. chemcopilot.com

Exploration of Novel Catalytic Transformations

The functionalization of the this compound scaffold through novel catalytic transformations is a key area for future research. The development of new catalytic methods will enable the synthesis of a diverse library of derivatives with potentially enhanced or novel properties.

Transition metal-catalyzed C-H functionalization presents a powerful tool for the direct modification of the spirolactone core. researchgate.net This approach allows for the introduction of various functional groups at positions that are not readily accessible through traditional methods, thereby expanding the chemical space around the core structure. Additionally, the development of enantioselective catalytic methods for the synthesis of chiral spirolactones is of high importance, as the biological activity of such compounds is often dependent on their stereochemistry. oaepublish.com

Recent advances in photoredox catalysis could also be applied to the synthesis and functionalization of this compound. mdpi.com This methodology utilizes visible light to initiate chemical reactions, offering a mild and sustainable alternative to traditional thermal methods.

Catalytic Transformation Potential Outcome Key Research Focus
C-H Functionalization Direct modification of the spirolactone backbone. researchgate.netDevelopment of selective transition-metal catalysts. researchgate.net
Enantioselective Catalysis Access to stereochemically pure derivatives. oaepublish.comDesign of novel chiral catalysts and ligands.
Photoredox Catalysis Mild and sustainable reaction conditions. mdpi.comExploration of light-mediated cycloadditions and functionalizations.

Application in Supramolecular Assembly and Material Design

The unique structural features of this compound, namely the hydroxyl and lactone functional groups, make it an attractive building block for the construction of supramolecular assemblies and novel materials. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl group of the lactone can act as a hydrogen bond acceptor, facilitating the formation of well-defined, ordered structures.

Future research could explore the self-assembly of this compound into higher-order structures such as gels, liquid crystals, or porous frameworks. The ability to control the assembly process through external stimuli, such as temperature or pH, would be of particular interest. Furthermore, the incorporation of this compound into polymeric materials could lead to the development of biodegradable polymers with tailored properties. google.com For instance, spironolactone, a related spirolactone, has been incorporated into electrospun poly(L-lactic acid) membranes for wound dressing applications. mdpi.com

Application Area Potential Functionality Research Directions
Supramolecular Gels Stimuli-responsive materials, drug delivery vehicles.Investigation of self-assembly in various solvents.
Liquid Crystals Optical and electronic materials.Synthesis of derivatives with mesogenic properties.
Biodegradable Polymers Sustainable plastics, biomedical scaffolds. google.comRing-opening polymerization of the lactone.
Functional Coatings Biocompatible and stimuli-responsive surfaces.Surface modification with self-assembled monolayers.

Advanced Mechanistic Investigations of Biological Interactions

Understanding the interactions of this compound with biological targets at a molecular level is crucial for its potential development as a therapeutic agent. While specific biological activities have not yet been extensively reported, the spirolactone motif is present in numerous bioactive natural products. nih.gov

Future research should employ a range of advanced biophysical and computational techniques to identify and characterize the protein targets of this compound. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can provide valuable information on binding affinity and thermodynamics. nih.govnih.gov

Furthermore, computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict binding modes and identify key interactions between the small molecule and its protein target. nih.govplos.org These computational insights can guide the design of more potent and selective analogs.

Investigative Technique Information Gained Experimental Approach
Thermal Shift Assay Target engagement and binding affinity. nih.govHigh-throughput screening against a panel of proteins.
Surface Plasmon Resonance Real-time kinetics of binding. nih.govImmobilization of the target protein on a sensor chip.
Molecular Docking Prediction of binding poses and interactions. nih.govIn silico screening against a library of protein structures.
Molecular Dynamics Simulations Dynamic behavior of the protein-ligand complex. plos.orgSimulation of the complex in a solvated environment.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis

In the realm of drug discovery, ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds. acs.orgarxiv.org This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

AI/ML Application Function Potential Impact
Retrosynthesis Prediction Proposing novel and efficient synthetic routes. the-scientist.commit.eduAccelerating the synthesis of new derivatives.
Virtual Screening Predicting the biological activity of virtual compounds. acs.orgarxiv.orgPrioritizing promising drug candidates for synthesis.
De Novo Drug Design Generating novel molecular structures with desired properties.Discovering new spirolactone-based therapeutic agents.
Property Prediction Predicting physicochemical and pharmacokinetic properties.Optimizing the drug-like properties of lead compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-Hydroxy-1-oxaspiro[4.5]decan-2-one, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves cyclization reactions or catalytic processes to form the spirocyclic core. For example, palladium-catalyzed oxidative carbonylation has been used for structurally related spiro compounds, where ligand choice and reaction temperature critically influence yield . Optimization may include solvent selection (e.g., tert-butyl vinyl ether for stabilizing intermediates) and stepwise purification via column chromatography to isolate the product .

Basic: How can the structure of this compound be confirmed using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer, and refinement employs software such as SHELXL, which handles space group determination (e.g., noncentrosymmetric P2₁2₁2₁) and thermal parameter adjustments . Final R-factors below 0.05 indicate high precision .

Advanced: What dynamic NMR techniques are suitable for studying the ring reversal processes in spirocyclic compounds like this compound?

Variable-temperature NMR (VT-NMR) monitors conformational exchange. For example, line-shape analysis of methylene proton splitting at low temperatures (e.g., −90°C) reveals equilibrium constants (K) between axial and equatorial conformers. Activation parameters (ΔG‡, ΔH‡, ΔS‡) are calculated using the Eyring equation from rate constants extracted via iterative fitting of spectra .

Advanced: How does the substitution pattern on the spirocyclic framework influence conformational stability?

Bulky substituents (e.g., tert-butyl groups) flatten the cyclohexane ring, favoring axial orientations to minimize steric strain. Computational methods like DFT can model substituent effects on puckering energy barriers. For instance, X-ray data show that substituents at C-8 significantly alter torsion angles and packing efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing functional groups and stereochemistry?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxy vs. methylene groups) and coupling constants to infer stereochemistry.
  • IR : Stretching frequencies (e.g., 1700–1750 cm⁻¹) confirm lactone carbonyl groups.
  • HRMS : Exact mass analysis (e.g., ±0.001 Da) verifies molecular formulas and fragmentation pathways .

Advanced: What challenges arise in chromatographic purification of this compound derivatives?

Polar functional groups (e.g., hydroxy) may cause tailing on silica columns. Gradient elution with ethyl acetate/hexane (5–30%) improves resolution. For stubborn separations, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Advanced: How can hydrogen-bonding networks affect crystallographic packing?

The spirocyclic oxygen and hydroxy group form intramolecular H-bonds, stabilizing specific conformations. Intermolecular H-bonds (e.g., O–H···O=C) create layered packing motifs, observed in X-ray structures. SHELX refinement tools can map these interactions via electron density maps .

Basic: What solvent systems are optimal for crystallization of this compound?

Slow evaporation from dichloromethane/hexane (1:3) often yields high-quality crystals. Avoid protic solvents (e.g., methanol), which may disrupt H-bonding. Nonpolar solvents like toluene are suitable for derivatives with bulky substituents .

Advanced: How do steric effects influence the reactivity of this compound in ring-opening reactions?

Bulky groups at C-3 hinder nucleophilic attack on the lactone carbonyl. Kinetic studies using in situ IR or LC-MS track reaction progress. For example, tert-butyl substituents reduce reaction rates by 50% compared to methyl groups, as shown in analogous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.